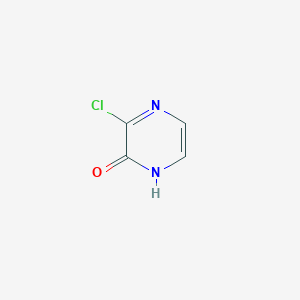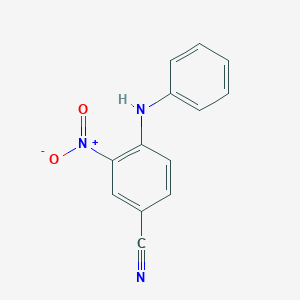![molecular formula C18H15NO2 B180845 2-[(2-Phenylethyl)amino]naphthoquinone CAS No. 38528-36-8](/img/structure/B180845.png)
2-[(2-Phenylethyl)amino]naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Phenylethyl)amino]naphthoquinone, also known as Menadione, is a synthetic form of Vitamin K. It is a fat-soluble compound that plays an essential role in blood clotting and bone metabolism. Menadione is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
2-[(2-Phenylethyl)amino]naphthoquinone acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which converts certain amino acids into their active forms. This process is essential for the synthesis of clotting factors and bone proteins. 2-[(2-Phenylethyl)amino]naphthoquinone also has the ability to generate reactive oxygen species, which can induce cell death in cancer cells.
Biochemische Und Physiologische Effekte
2-[(2-Phenylethyl)amino]naphthoquinone has been shown to have a range of biochemical and physiological effects. It can increase the expression of genes involved in bone formation and inhibit the activity of osteoclasts, which break down bone tissue. 2-[(2-Phenylethyl)amino]naphthoquinone can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[(2-Phenylethyl)amino]naphthoquinone has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-Phenylethyl)amino]naphthoquinone has several advantages for use in lab experiments. It is readily available, stable, and easy to handle. 2-[(2-Phenylethyl)amino]naphthoquinone can also be easily modified to create analogs with different properties. However, 2-[(2-Phenylethyl)amino]naphthoquinone can be toxic at high concentrations and can interfere with other cellular processes, making it important to use appropriate controls and dosages.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-Phenylethyl)amino]naphthoquinone. One area of interest is the development of 2-[(2-Phenylethyl)amino]naphthoquinone analogs with improved properties, such as increased potency or reduced toxicity. Another area of research is the investigation of 2-[(2-Phenylethyl)amino]naphthoquinone's effects on other biological processes, such as immune function and metabolism. Additionally, 2-[(2-Phenylethyl)amino]naphthoquinone's potential use as a therapeutic agent for various diseases, including cancer and osteoporosis, warrants further investigation.
Synthesemethoden
2-[(2-Phenylethyl)amino]naphthoquinone is synthesized by the condensation of 2-methylnaphthalene-1,4-dione with phenethylamine. The reaction is carried out in the presence of a suitable catalyst, such as aluminum chloride or boron trifluoride, and a solvent, such as benzene or toluene. The product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-[(2-Phenylethyl)amino]naphthoquinone is widely used in scientific research to study its effects on various biological processes. It has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. 2-[(2-Phenylethyl)amino]naphthoquinone has also been studied for its potential use in the treatment of osteoporosis and cardiovascular disease.
Eigenschaften
CAS-Nummer |
38528-36-8 |
|---|---|
Produktname |
2-[(2-Phenylethyl)amino]naphthoquinone |
Molekularformel |
C18H15NO2 |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
2-(2-phenylethylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H15NO2/c20-17-12-16(18(21)15-9-5-4-8-14(15)17)19-11-10-13-6-2-1-3-7-13/h1-9,12,19H,10-11H2 |
InChI-Schlüssel |
UTTUTHLCEQWYEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=CC(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC2=CC(=O)C3=CC=CC=C3C2=O |
Andere CAS-Nummern |
38528-36-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



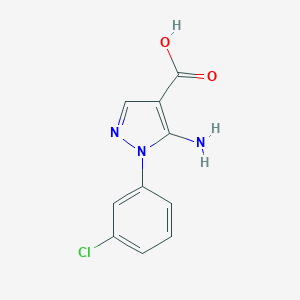

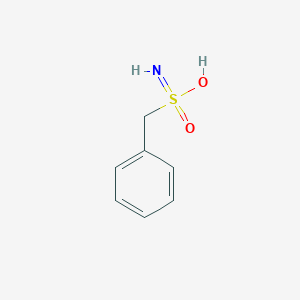
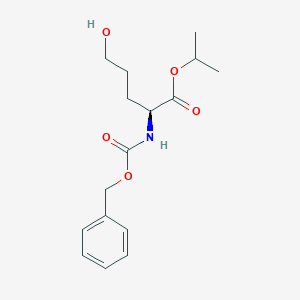
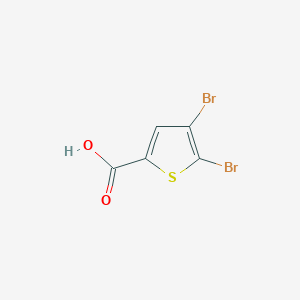
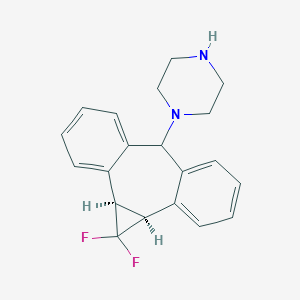

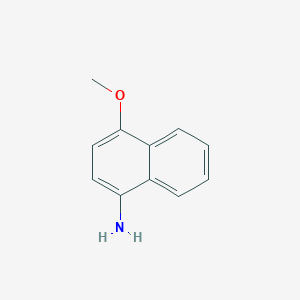
![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)

